molecular formula C12H15ClO3 B3339616 [5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol CAS No. 1094439-30-1

[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol

Cat. No.: B3339616
CAS No.: 1094439-30-1
M. Wt: 242.70
InChI Key: NPCUCUOERFRAIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol is an organic compound with the molecular formula C({12})H({15})ClO(_{3}). It is characterized by the presence of a chloro-substituted phenyl ring, an oxolane (tetrahydrofuran) ring, and a methanol group. This compound is primarily used in research and development settings and has various applications in chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with oxirane (ethylene oxide) in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzaldehyde attacks the oxirane, forming the oxolane ring. The resulting intermediate is then reduced using a reducing agent like sodium borohydride to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO(_4)), Chromium trioxide (CrO(_3))

    Reduction: Sodium borohydride (NaBH(_4)), Lithium aluminum hydride (LiAlH(_4))

    Substitution: Amines, Thiols, Potassium carbonate (K(_2)CO(_3))

Major Products Formed

    Oxidation: 5-Chloro-2-(oxolan-2-ylmethoxy)benzoic acid

    Reduction: 5-Chloro-2-(oxolan-2-ylmethoxy)benzyl alcohol

    Substitution: 5-Amino-2-(oxolan-2-ylmethoxy)phenylmethanol, 5-Thio-2-(oxolan-2-ylmethoxy)phenylmethanol

Scientific Research Applications

[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chloro group may participate in halogen bonding, while the oxolane and methanol groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • [5-Chloro-2-(methoxymethoxy)phenyl]methanol
  • [5-Chloro-2-(ethoxymethoxy)phenyl]methanol
  • [5-Chloro-2-(propoxymethoxy)phenyl]methanol

Uniqueness

[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol is unique due to the presence of the oxolane ring, which imparts specific steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds that lack the oxolane ring.

Properties

IUPAC Name

[5-chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c13-10-3-4-12(9(6-10)7-14)16-8-11-2-1-5-15-11/h3-4,6,11,14H,1-2,5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCUCUOERFRAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=C(C=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol
Reactant of Route 2
Reactant of Route 2
[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol
Reactant of Route 3
Reactant of Route 3
[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol
Reactant of Route 4
Reactant of Route 4
[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol
Reactant of Route 5
Reactant of Route 5
[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol
Reactant of Route 6
Reactant of Route 6
[5-Chloro-2-(oxolan-2-ylmethoxy)phenyl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.